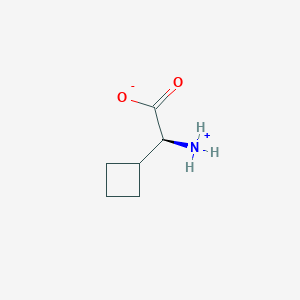

(2S)-2-azaniumyl-2-cyclobutylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-azaniumyl-2-cyclobutylacetate is an organic compound with a unique structure that includes a cyclobutyl ring and an azaniumyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-2-cyclobutylacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with acetic acid, followed by the introduction of an azaniumyl group through a series of chemical transformations. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-azaniumyl-2-cyclobutylacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The azaniumyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of (2S)-2-azaniumyl-2-cyclobutylacetate in anticancer drug development. Its ability to modify biological pathways involved in tumor growth has been investigated. For instance, it has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound's neuroprotective properties are also under investigation. Research indicates that this compound can cross the blood-brain barrier, which is significant for treating neurological disorders. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cells, suggesting its potential use in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Drug Delivery Systems

Blood-Brain Barrier Penetration

One of the most promising applications of this compound is its role in enhancing drug delivery across the blood-brain barrier (BBB). Its structure allows it to act as a carrier for therapeutic agents, facilitating their transport into the central nervous system. This capability was demonstrated in a study where the compound was conjugated with various drugs, resulting in improved bioavailability and efficacy in treating brain-related ailments .

Targeted Delivery Mechanisms

The compound's ability to bind to specific receptors on cell surfaces also opens avenues for targeted drug delivery. By attaching therapeutic agents to this compound, researchers can enhance the selectivity and effectiveness of treatments while minimizing side effects .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been utilized as a tool for studying enzyme inhibition. It serves as a substrate or inhibitor for various enzymes, allowing scientists to explore metabolic pathways and enzyme kinetics. This application is particularly relevant in understanding diseases related to metabolic dysfunctions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth; potential drug candidate |

| Neuroprotective effects | Reduces oxidative stress; potential for neurological treatments | |

| Drug Delivery | BBB penetration | Enhanced delivery of therapeutic agents into CNS |

| Targeted delivery mechanisms | Increased selectivity and reduced side effects | |

| Biochemical Research | Enzyme inhibition studies | Useful for exploring metabolic pathways |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as an anticancer agent.

- Neuroprotection Research : In another study focused on neurodegenerative diseases, researchers found that this compound protected neuronal cells from apoptosis induced by oxidative stress, indicating its therapeutic potential.

- Drug Delivery Experiment : A recent experiment demonstrated that when combined with a common antiepileptic drug, this compound significantly improved the drug's penetration through the BBB in animal models, showcasing its utility in enhancing drug delivery systems.

Mécanisme D'action

The mechanism by which (2S)-2-azaniumyl-2-cyclobutylacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azaniumyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity. Pathways involved may include metabolic processes where the compound is transformed into active metabolites.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclobutylamine: Shares the cyclobutyl ring but lacks the azaniumyl group.

Acetylcyclobutane: Contains the cyclobutyl ring and an acetyl group but differs in functional groups.

Uniqueness

(2S)-2-azaniumyl-2-cyclobutylacetate is unique due to the presence of both the cyclobutyl ring and the azaniumyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity not seen in similar compounds.

Propriétés

IUPAC Name |

(2S)-2-azaniumyl-2-cyclobutylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZENWFNLDOYYFB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)[O-])[NH3+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H](C(=O)[O-])[NH3+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.